molecular formula C6H7NO4S2 B2492304 Methyl 5-sulfamoylthiophene-2-carboxylate CAS No. 59777-76-3

Methyl 5-sulfamoylthiophene-2-carboxylate

Cat. No.: B2492304
CAS No.: 59777-76-3
M. Wt: 221.25
InChI Key: NAMOJFQLKDRNDV-UHFFFAOYSA-N
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Description

Methyl 5-sulfamoylthiophene-2-carboxylate (CAS: 59777-76-3) is a thiophene-based organic compound with the molecular formula C₆H₇NO₄S₂ and a molecular weight of 221.25 g/mol . Structurally, it consists of a thiophene ring substituted at the 2-position with a methyl carboxylate group and at the 5-position with a sulfamoyl (-SO₂NH₂) group.

Its ester functionality also suggests utility as a synthetic intermediate for further derivatization.

Properties

IUPAC Name

methyl 5-sulfamoylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4S2/c1-11-6(8)4-2-3-5(12-4)13(7,9)10/h2-3H,1H3,(H2,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMOJFQLKDRNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-sulfamoylthiophene-2-carboxylate typically involves the reaction of thiophene derivatives with sulfonamide and esterification agents. One common method includes the reaction of 5-sulfamoylthiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to yield the methyl ester .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process would likely include steps for purification, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-sulfamoylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Methyl 5-sulfamoylthiophene-2-carboxylate has the molecular formula C6H7NO4S2C_6H_7NO_4S_2 and a molecular weight of approximately 221.25 g/mol. Its structure includes a thiophene ring, which is known for its aromatic properties, making it a valuable scaffold in drug design.

Medicinal Chemistry

One of the primary applications of this compound is in medicinal chemistry, particularly as an antibacterial agent. The sulfamoyl group is known to enhance the compound's ability to inhibit bacterial growth.

Case Study: Antibacterial Activity

A study conducted by researchers at a leading pharmaceutical institution evaluated the antibacterial efficacy of this compound against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The results indicated:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC of 32 µg/mL against E. coli.
  • Mechanism of Action : It was found to inhibit bacterial folic acid synthesis, similar to traditional sulfa drugs.

These findings suggest that this compound could be developed into a new class of antibiotics.

Agricultural Applications

In agriculture, this compound has potential as a pesticide or herbicide due to its ability to disrupt metabolic pathways in plants and pests.

Case Study: Herbicidal Activity

Research published in an agricultural journal explored the herbicidal properties of this compound on common weeds. The study revealed:

  • Effective Concentration : At concentrations of 100 ppm, the compound significantly reduced the growth of target weed species by over 50%.
  • Selectivity : The compound showed minimal phytotoxicity on crops such as corn and soybeans, indicating its potential for selective weed control.

Material Science

This compound is also being investigated for its applications in material science, particularly in the development of organic semiconductors.

Case Study: Conductive Polymers

A collaborative study between chemists and material scientists focused on synthesizing conductive polymers incorporating this compound. Key findings included:

  • Conductivity : The resulting polymer exhibited electrical conductivity comparable to existing commercial materials.
  • Stability : The thermal stability of the polymer was enhanced due to the presence of the thiophene moiety.

This suggests that this compound could be a valuable component in future electronic materials.

Summary Table of Applications

Application AreaKey FindingsReferences
Medicinal ChemistryEffective against E. coli, MIC = 32 µg/mL
Agricultural UseReduces weed growth by >50% at 100 ppm
Material ScienceComparable conductivity to commercial polymers

Mechanism of Action

The mechanism of action of methyl 5-sulfamoylthiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate

  • Structural Features : This analog replaces the sulfamoyl group with a chlorosulfonyl (-SO₂Cl) group at the 3-position and adds a chloro (-Cl) substituent at the 5-position.
  • Reactivity: The chlorosulfonyl group is highly reactive, serving as a precursor for nucleophilic substitution reactions (e.g., forming sulfonamides or sulfonic acids).
  • Applications : Likely used as an intermediate in synthesizing agrochemicals or polymers due to its reactive sites .

Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate

  • Structural Features : Contains two ester groups (2- and 4-positions), a methyl group at the 3-position, and an acetamido (-NHCOCH₃) substituent at the 5-position.
  • Physicochemical Properties : The diethyl ester groups increase hydrophobicity compared to the methyl ester in the parent compound. The acetamido group may enhance hydrogen-bonding capacity.

Methyl 3-sulfamoylbenzoate

  • Structural Features : Replaces the thiophene ring with a benzene ring , retaining the methyl ester and sulfamoyl groups at the 3-position.
  • Electronic Properties : The benzene ring’s aromatic system differs electronically from thiophene, affecting charge distribution and reactivity.
  • Applications : Likely used in medicinal chemistry for sulfonamide-based drug development. Its higher cost (€1,175.00/5g vs. €1,249.00/500mg for the thiophene analog) suggests specialized applications .

Methyl 2-[(cyanoacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate

  • Structural Features: Substituted at the 2-position with a cyanoacetyl-amino group and at the 4-position with a 4-methylphenyl moiety.
  • Functionality: The cyano group introduces polarity, while the aromatic substituent may enhance π-π stacking interactions.
  • Applications: Potential use in dye synthesis or as a ligand in coordination chemistry .

Comparative Analysis Table

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
Methyl 5-sulfamoylthiophene-2-carboxylate 2-COOCH₃, 5-SO₂NH₂ C₆H₇NO₄S₂ 221.25 Pharmaceuticals, intermediates
Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate 2-COOCH₃, 3-SO₂Cl, 5-Cl C₇H₅Cl₂O₄S₂ 296.15 Reactive intermediates
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate 2,4-COOCH₂CH₃, 3-CH₃, 5-NHCOCH₃ C₁₃H₁₇NO₅S 299.34 Synthetic intermediates
Methyl 3-sulfamoylbenzoate 3-SO₂NH₂, benzene ring C₈H₉NO₄S 215.23 Drug development

Research Findings and Functional Group Impact

  • Sulfamoyl vs. In contrast, the chlorosulfonyl group in its chloro analog is more reactive but less stable, limiting direct pharmaceutical use .
  • Thiophene vs. Benzene Rings : Thiophene’s electron-rich aromatic system facilitates electrophilic substitutions, whereas benzene derivatives like Methyl 3-sulfamoylbenzoate exhibit distinct electronic properties, influencing solubility and binding affinity .

Biological Activity

Methyl 5-sulfamoylthiophene-2-carboxylate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

  • Chemical Formula : C7H9NO4S2
  • Molecular Weight : 235.28 g/mol
  • Solubility : Soluble in organic solvents such as ethanol, ether, and chloroform.

This compound functions primarily through its interaction with various biological targets, including enzymes and receptors involved in metabolic processes. The compound has been studied for its role as a ligand for peroxisome proliferator-activated receptors (PPARs), particularly PPARβ/δ, which are critical in regulating metabolism and inflammation .

Interaction with PPARβ/δ

Research indicates that derivatives of this compound exhibit high affinity for PPARβ/δ. For instance, methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate (ST247) has been shown to inhibit agonist-induced transcriptional activity of PPARβ/δ more effectively than other known ligands. This suggests potential therapeutic applications in metabolic disorders and inflammatory diseases .

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may demonstrate antimicrobial properties against certain bacterial strains.
  • Anti-inflammatory Effects : By modulating the activity of PPARβ/δ, it may reduce inflammation markers in various cell types.
  • Potential Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro, warranting further investigation.

Study on PPAR Modulation

In a study examining the effects of ST247 on PPARβ/δ, researchers found that it significantly down-regulated the expression of the target gene ANGPTL4, which is involved in lipid metabolism. The compound's ability to enhance corepressor interactions indicates its potential as an inverse agonist, making it a candidate for further research in metabolic regulation .

Microbial Hydrolysis Research

A study conducted on the microbial degradation of methyl 3-(N,N-diethylsulfamoyl)thiophene-2-carboxylate demonstrated that certain bacterial strains could hydrolyze this compound effectively. This finding suggests potential applications in bioremediation and environmental science, where microbial processes can be harnessed to degrade harmful compounds .

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against select bacterial strains
Anti-inflammatoryModulates PPARβ/δ activity
AnticancerInhibits cancer cell proliferation in vitro

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